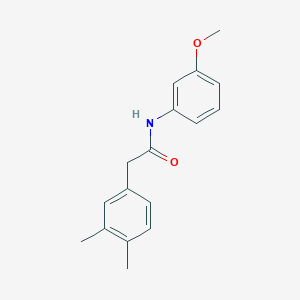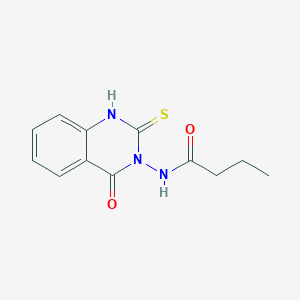![molecular formula C12H16ClNO2S B4728103 1-[(3-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4728103.png)
1-[(3-chlorobenzyl)sulfonyl]piperidine
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a sulfonamide derivative of piperidine, a heterocyclic organic compound that has been widely used in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
- A study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated their antimicrobial activity against bacterial and fungal pathogens of tomato plants. Significant potent antimicrobial activities were observed in some compounds compared to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).
Enzyme Inhibition
- Derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and evaluated for biological activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. They displayed notable activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
Antioxidant and Anticholinesterase Activities
- Novel sulfonyl hydrazone piperidine derivatives were synthesized and evaluated for antioxidant capacity and anticholinesterase activity. Certain compounds showed high lipid peroxidation inhibitory activity and effectiveness in scavenging assays (Karaman et al., 2016).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some compounds demonstrated strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Molecular Docking Studies
- A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and screened against butyrylcholinesterase enzyme. Molecular docking studies were conducted to understand ligand-BChE binding affinity (Khalid et al., 2016).
Diabetes Treatment
- Synthesis of S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol3-thiol was conducted. These derivatives were potent inhibitors of α-glucosidase enzyme, suggesting their potential as new drug candidates for type II diabetes (ur-Rehman et al., 2018).
Synthesis and Structural Studies
- Various studies have been conducted on the synthesis and structural analysis of derivatives of 1-[(3-chlorobenzyl)sulfonyl]piperidine, providing insights into their chemical properties and potential applications in drug development (Chang et al., 2002); (Reynoso‐Paz et al., 2001).
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-12-6-4-5-11(9-12)10-17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJTICVKVMGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4728036.png)


![4-fluoro-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4728055.png)

![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B4728072.png)
![1-{3-[(2-bromophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4728077.png)


![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4728102.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4728125.png)